molecular formula C12H12N2O3 B2868465 3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid CAS No. 65452-93-9

3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid

Cat. No.: B2868465
CAS No.: 65452-93-9
M. Wt: 232.239
InChI Key: RHKNYUITXQMCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid is a quinazolinone derivative characterized by a fused bicyclic aromatic ring system (quinazolinone) substituted with a methyl group at position 2 and a propionic acid chain at position 3. Quinazolinones are nitrogen-containing heterocycles known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The propionic acid moiety enhances solubility and bioavailability, making this compound a promising candidate for therapeutic applications.

Properties

IUPAC Name

3-(2-methyl-4-oxoquinazolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-13-10-5-3-2-4-9(10)12(17)14(8)7-6-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKNYUITXQMCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10876758
Record name 4-OXO-3-QUINAZOLINEPROPIONIC ACID,2-METHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 2-methyl-4-oxo-4H-quinazoline.

    Reaction Steps:

    Reaction Conditions: The reactions are generally carried out at elevated temperatures (50-100°C) and may require catalysts or specific solvents to enhance the reaction rate and yield.

Industrial Production Methods:

  • Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid is a chemical compound with the molecular formula C12H12N2O3C_{12}H_{12}N_{2}O_{3} and a molecular weight of 232.24 g/mol. It features a quinazoline ring, a bicyclic structure containing benzene and pyrimidine rings, known for its diverse biological activities. The compound also has a propionic acid moiety attached to the quinazoline structure, which contributes to its unique chemical properties and potential applications in medicinal chemistry and biochemistry.

Applications in Scientific Research

This compound is used in scientific research, particularly regarding its antiallergic properties and potential therapeutic effects in treating conditions related to immune responses. The compound's structure suggests it may interact with biological targets like enzymes and receptors involved in inflammatory pathways.

Biological Activities:

  • Research indicates that this compound exhibits significant biological activities, including antiallergic properties.
  • Studies involving similar quinazolinone derivatives suggest they might interfere with calcium ion (Ca2+Ca^{2+}) signaling pathways involved in allergic reactions.

Interaction Studies:

  • Interaction studies involving this compound focus on its binding affinity to various biological targets.
  • Preliminary studies suggest that it may interact with specific receptors or enzymes implicated in allergic responses.
  • Further research is needed to fully elucidate these interactions and understand the underlying mechanisms of action, which could pave the way for new therapeutic strategies.

Kinase Inhibition:

  • The quinazolinone core structure is present in many known kinase inhibitors.
  • Kinases are enzymes.

Reactivity

  • The reactivity of this compound can be attributed to its functional groups.
  • The carboxylic acid group allows for typical acid-base reactions, esterifications, and amide formations.
  • The quinazoline moiety can undergo electrophilic substitution reactions due to its aromatic nature.
  • The compound may also participate in condensation reactions, particularly involving the carbonyl group in the quinazoline ring.

Data Table: Quinazoline Derivatives and Their Activities

Compound NameStructural FeaturesUnique Aspects
4(3H)-QuinazolinoneContains a carbonyl group at position 4Known for its antimicrobial properties
2-AminoquinazolineFeatures an amino group at position 2Exhibits distinct anti-cancer activity
7-Methylquinazolin-4(3H)-oneMethyl substitution at position 7Demonstrates neuroprotective effects

Potential as an Antiallergic Agent

Mechanism of Action

Molecular Targets and Pathways:

  • The compound exerts its effects by interacting with specific enzymes or receptors in biological systems.
  • It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access.
  • The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, physicochemical, and biological properties of 3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid with analogous compounds.

Structural and Molecular Comparisons

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key References
This compound Quinazolinone core, 2-methyl, 3-propionic acid C₁₂H₁₂N₂O₃ 232.23*
3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid Phthalazine core, 3-methyl, 1-propionic acid C₁₂H₁₂N₂O₃ 232.23
2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid Quinazolinone core, 2,4-dioxo, 3-phenylpropanoic acid C₁₇H₁₄N₂O₄ 310.30
3-(4-Hydroxyphenyl)propionic acid Phenolic ring, propionic acid chain C₉H₁₀O₃ 166.18
2-Methyl-4-oxo-quinazolin-3(4H)-il-acetohydroxamic acid Quinazolinone core, hydroxamic acid chain C₁₁H₁₁N₃O₃ 233.23

Notes:

  • The phenylpropanoic acid derivative (C₁₇H₁₄N₂O₄) has additional oxo groups and a phenyl substituent, which may enhance metabolic stability or binding affinity .
  • Hydroxamic acid derivatives (e.g., C₁₁H₁₁N₃O₃) exhibit metal-chelating properties, unlike propionic acid analogs, enabling distinct mechanisms in pharmacological applications .

Physicochemical Properties

  • Lipophilicity and Solubility: Fluorinated analogs like 3-(2,4-difluorophenyl)propionic acid (C₉H₈F₂O₂) demonstrate increased lipophilicity due to fluorine substituents, enhancing membrane permeability . In contrast, the quinazolinone core in the target compound may reduce solubility compared to simpler phenolic acids like 3-(4-hydroxyphenyl)propionic acid (TEAC = 0.579) .
  • Acidity: Propionic acid derivatives generally exhibit pKa values near 4.8–5.0, but electron-withdrawing groups (e.g., quinazolinone rings) can lower pKa, enhancing ionization at physiological pH .

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Substituents on the heterocyclic core (e.g., methyl, oxo, phenyl) significantly influence bioactivity. For example, hydroxamic acid chains enhance metal-binding capacity, while propionic acid groups improve solubility .
  • Therapeutic Potential: Quinazolinone derivatives with propionic acid chains warrant further investigation for anti-inflammatory or anticancer applications, building on evidence from related compounds .

Biological Activity

3-(2-Methyl-4-oxo-4H-quinazolin-3-YL)-propionic acid is a quinazolinone derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The compound features a quinazolinone core structure, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiallergic and potential therapeutic effects, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a quinazolinone core with a propionic acid chain. The presence of functional groups such as carbonyl (C=O) and amine (NH) suggests the potential for hydrogen bonding, which may influence its biological interactions.

Component Structure
Quinazolinone CoreQuinazolinone Core
Propionic Acid ChainPropionic Acid Chain

Antiallergic Activity

Research has indicated that compounds similar to this compound may exhibit antiallergic properties. A study evaluating a series of substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids demonstrated significant antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) test. The most potent compounds were found to interfere with calcium ion signaling pathways involved in allergic responses, suggesting that this compound could act similarly, although specific mechanisms remain to be elucidated .

The exact mechanism of action for this compound is not fully understood. However, it is hypothesized that the compound may disrupt calcium signaling pathways that are crucial for mediating allergic reactions. This aligns with findings from studies on other quinazolinone derivatives, which have shown similar interference in cellular signaling .

Case Studies and Research Findings

  • Antiallergic Efficacy : A comparative study on various quinazolinone derivatives highlighted that modifications at specific positions significantly impacted their biological activity. Compounds with alkoxy or alkylthio substituents at the 6 or 8 positions exhibited enhanced potency against allergic reactions .
  • Synthesis and Reactivity : While specific synthesis pathways for this compound are not well-documented, general synthetic methods for quinazolinones involve cyclization reactions. Understanding these methods can aid in developing more potent analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.